![molecular formula C13H8ClF3N6 B3036839 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine CAS No. 400082-08-8](/img/structure/B3036839.png)
5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine
Vue d'ensemble
Description
The compound “5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine” is a derivative of trifluoromethylpyridine (TFMP) . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Synthesis Analysis
TFMP derivatives are synthesized using various methods . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized using several methods and is used as a chemical intermediate for the synthesis of crop-protection products .Molecular Structure Analysis
The molecular structure of TFMP derivatives includes a pyridine moiety and a trifluoromethyl group . The unique characteristics of these groups contribute to the biological activities of these compounds .Applications De Recherche Scientifique
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, including 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine, play a critical role in the development of optical sensors and have significant biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. The comprehensive review by Jindal and Kaur (2021) highlights various pyrimidine-based optical sensors and their biological implications from 2005 to 2020, demonstrating the versatility and significance of these compounds in both sensing technology and medicinal chemistry (Jindal & Kaur, 2021).
Synthesis and Medicinal Importance
The synthesis and medicinal importance of pyrimidine scaffolds, including 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine, are widely acknowledged. Parmar et al. (2023) discuss the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers synthetic pathways, catalytic applications, and the development of lead molecules using these scaffolds (Parmar et al., 2023).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N6/c14-10-1-9(13(15,16)17)4-21-12(10)8-2-19-11(20-3-8)5-23-7-18-6-22-23/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQSGWWYSFZCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CN=C(N=C2)CN3C=NC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



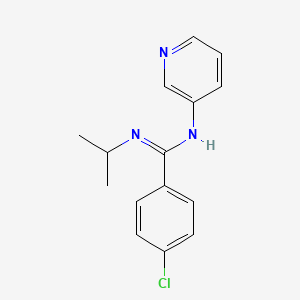
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B3036759.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3036762.png)
![1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene](/img/structure/B3036763.png)

![{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3036765.png)
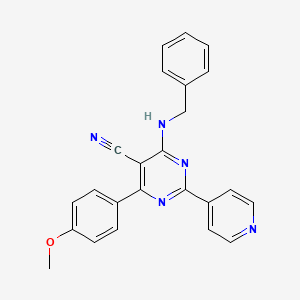
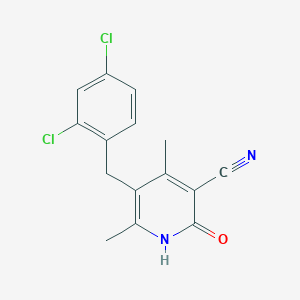
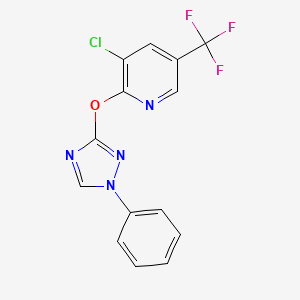
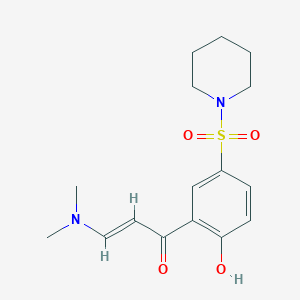
![4-chloro-N-(2-{8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}-2-oxoethyl)benzenecarboxamide](/img/structure/B3036775.png)
![5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B3036776.png)
